

Certificate of Analysis: Candesartan-d5 - A Technical Guide

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Compound of Interest		
Compound Name:	Candesartan-d5	
Cat. No.:	B562747	Get Quote

This technical guide provides an in-depth overview of the key analytical methodologies and data presentation associated with a Certificate of Analysis (CoA) for **Candesartan-d5**. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.

Quantitative Data Summary

The following table summarizes the typical specifications for **Candesartan-d5**, a deuterium-labeled form of Candesartan.[1][2][3] Candesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] The deuterated analog serves as an internal standard in quantitative bioanalytical studies.



Parameter	Specification
Chemical Name	2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1]
Molecular Formula	C24H15D5N6O3[2]
Molecular Weight	445.48 g/mol [1][2]
CAS Number	1189650-58-5[1]
Appearance	White to Off-White Solid
Purity (by HPLC)	>95%[1]
Isotopic Enrichment	≥98% Deuterium Incorporation
Storage Temperature	-20°C[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Candesartan-d5**. The following sections outline the typical experimental protocols for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Candesartan-d5** and to identify and quantify any impurities. The protocol is adapted from established methods for Candesartan and its prodrug, Candesartan cilexetil.[4][5][6]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[6]

Reagents:



- Acetonitrile (HPLC grade)
- Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 2.5 with orthophosphoric acid.[6]
- Water (HPLC grade)
- Candesartan-d5 reference standard
- Candesartan-d5 sample

Chromatographic Conditions:

- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 20:80 v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: Ambient
- Detection Wavelength: 254 nm[4]
- Injection Volume: 10 μL

Procedure:

- Standard Preparation: Accurately weigh and dissolve the **Candesartan-d5** reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL). Further dilute to a working concentration (e.g., 50 μg/mL).
- Sample Preparation: Prepare the **Candesartan-d5** sample in the same manner as the standard solution to achieve a similar final concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.



Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the identity and determining the isotopic enrichment of **Candesartan-d5**. This method provides high sensitivity and selectivity.[7][8]

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

- Acetonitrile (LC-MS grade)
- Ammonium formate or formic acid solution in water (LC-MS grade)
- Candesartan-d5 sample

Chromatographic Conditions:

- Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 μm particle size).[8]
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate or formic acid.[7]
- Flow Rate: 0.3 0.5 mL/min.[7][8]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:



- Candesartan-d5: Monitor a specific precursor-to-product ion transition (e.g., m/z 445.1 → 267.1, if d4 is used as an example for the fragmentation pattern).[9]
- Unlabeled Candesartan: Monitor the corresponding transition for the unlabeled compound (e.g., m/z 441.1 → 263.1) to check for isotopic purity.[9]

Procedure:

- Sample Preparation: Dissolve the Candesartan-d5 sample in a suitable solvent (e.g., mobile phase) to a low concentration (e.g., 1 μg/mL).
- Analysis: Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
- Data Analysis:
 - Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of Candesartan-d5.
 - Isotopic Enrichment: The isotopic enrichment is determined by comparing the signal intensity of the deuterated species (e.g., m/z 445.1) to that of the non-deuterated species (e.g., m/z 441.1).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of **Candesartan-d5** and to verify the positions of deuterium labeling.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Candesartan-d5 sample.



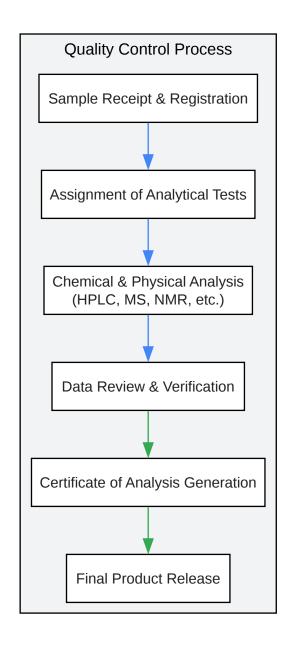
Procedure:

- Sample Preparation: Dissolve an appropriate amount of the Candesartan-d5 sample in the deuterated solvent.
- Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
- Data Analysis:
 - Compare the obtained spectrum with the known ¹H NMR spectrum of unlabeled Candesartan.
 - The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium labels. For Candesartan-d5, the signals for the ethyl group protons should be absent.

Workflow and Visualization

The following diagrams illustrate the general workflow for the Certificate of Analysis of a chemical standard and the analytical workflow for **Candesartan-d5**.

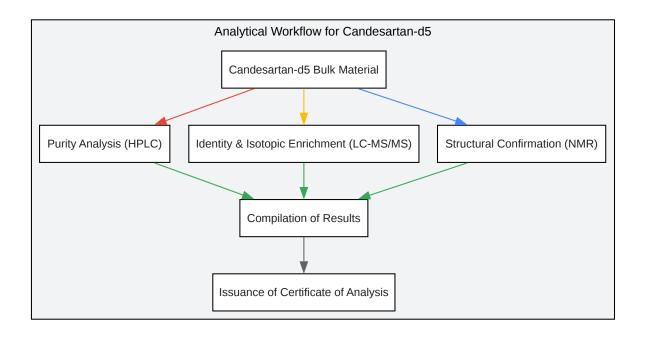




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Caption: General workflow for generating a Certificate of Analysis.





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Caption: Analytical testing workflow for **Candesartan-d5** characterization.

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